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molecular formula C6H9N7O9 B8566381 3,3,7,7-Tetranitro-1-nitroso-1,5-diazocane CAS No. 88538-43-6

3,3,7,7-Tetranitro-1-nitroso-1,5-diazocane

Cat. No. B8566381
M. Wt: 323.18 g/mol
InChI Key: SPOIHSORGZWKAW-UHFFFAOYSA-N
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Patent
US04452739

Procedure details

To 3.4 ml concentrated sulfuric acid at 0°-5° C. in an ice bath was added 0.075 g 3,3,7,7-tetranitro-1-nitrosoperhydro-1,5-diazocine (I). To this was then added a mixture of 0.8 ml nitric acid (90 percent) and 1.4 ml concentrated sulfuric acid. The mixture was stirred in the ice bath for 15 minutes and then was poured onto ice. The solid was filtered off, washed with water, and dried in a vacuum desiccator to give 0.080 g (90 percent) of 1,3,3,5,7,7-hexanitroperhydro-1,5-diazocine. The product was recrystallized from acetonitrile or nitromethane; mp: 250° C., onset of decomposition; 1H NMR (acetone-d6): δ 5.70 (s).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[N+:6]([C:9]1([N+:25]([O-:27])=[O:26])[CH2:16][NH:15][CH2:14][C:13]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:12][N:11]([N:23]=[O:24])[CH2:10]1)([O-:8])=[O:7].[N+:28]([O-])([OH:30])=[O:29]>>[N+:23]([N:11]1[CH2:12][C:13]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:14][N:15]([N+:28]([O-:30])=[O:29])[CH2:16][C:9]([N+:6]([O-:8])=[O:7])([N+:25]([O-:27])=[O:26])[CH2:10]1)([O-:2])=[O:24]

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.075 g
Type
reactant
Smiles
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was then added
ADDITION
Type
ADDITION
Details
was poured onto ice
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])N1CC(CN(CC(C1)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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